3-[(3-Methoxyphenoxy)methyl]benzohydrazide
Description
Significance of Benzohydrazide (B10538) Derivatives in Chemical Biology and Medicinal Chemistry
The benzohydrazide scaffold is a well-established pharmacophore in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. These activities are attributed to the unique structural and electronic properties of the hydrazide group, which can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and coordination with metal ions.
The significance of benzohydrazide derivatives is underscored by their diverse pharmacological applications, which include:
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. thepharmajournal.comderpharmachemica.com
Anticancer Activity: The benzohydrazide core has been incorporated into numerous compounds that exhibit cytotoxicity against various cancer cell lines. thepharmajournal.com
Anti-inflammatory Activity: Certain derivatives have shown promise as anti-inflammatory agents.
Anticonvulsant Activity: The scaffold has been explored for its potential in developing new treatments for neurological disorders.
The versatility of the benzohydrazide structure allows for the introduction of various substituents on the benzene (B151609) ring, enabling the fine-tuning of their physicochemical properties and biological activities. This modularity is a key reason for its enduring importance in medicinal chemistry.
Research Context of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide within Hydrazide Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the class of substituted benzohydrazides. The molecule incorporates three key structural features: the foundational benzohydrazide core, a methoxyphenoxy group, and a methyl linker.
The synthesis of such a compound would likely follow established protocols for the preparation of benzohydrazide derivatives. A general approach often involves the reaction of a corresponding methyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com The starting material, in this case, would be methyl 3-[(3-methoxyphenoxy)methyl]benzoate.
Due to the absence of specific research data, the biological profile of this compound remains speculative. However, based on the known activities of related benzohydrazide and phenoxy-containing compounds, it could be hypothesized to possess antimicrobial or anticancer properties. Further empirical investigation is necessary to elucidate its specific biological activities and potential therapeutic applications.
Below is a table of predicted physicochemical properties for this compound, which can be useful for guiding future research.
| Property | Predicted Value |
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Formal Charge | 0 |
| Polar Surface Area | 61.5 Ų |
This data is computationally predicted and has not been experimentally verified.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLHXFCTFFEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Methoxyphenoxy Methyl Benzohydrazide and Analogues
Strategic Approaches to Benzohydrazide (B10538) Core Synthesis
The benzohydrazide moiety is a crucial pharmacophore and a versatile intermediate in organic synthesis. google.com Its preparation is a foundational step in the synthesis of the target molecule.
Ester Condensation with Hydrazine (B178648) Derivatives
The most direct and widely utilized method for synthesizing the benzohydrazide core is the condensation reaction between a benzoic acid ester and a hydrazine derivative, typically hydrazine hydrate (B1144303). researchgate.net This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester.
The general procedure involves refluxing the corresponding methyl or ethyl benzoate (B1203000) with hydrazine hydrate in a suitable solvent, commonly ethanol. The reaction proceeds to form the stable hydrazide, often precipitating from the reaction mixture upon cooling, which simplifies purification. The versatility of this method allows for the synthesis of a wide array of substituted benzohydrazides by simply varying the substituents on the starting ester.
| Ester Precursor | Hydrazine Derivative | Solvent | Conditions | Yield (%) |
| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux, 2h | High |
| Ethyl 2-(N-piperidinyl)acetate | Hydrazine Hydrate | Ethanol | Reflux, 2h | 95.9 |
| Methyl 3,4,5-trihydroxybenzoate | Hydrazine Hydrate | Not Specified | Reflux | Not Specified |
| Methyl 4-methoxybenzoate | Hydrazine Hydrate | Not Specified | Reflux, 2h | High |
| Amino Benzoate (from Mefenamic Acid) | Hydrazine Hydrate | Not Specified | Not Specified | Not Specified |
Table 1. Examples of Benzohydrazide Synthesis via Ester Condensation. google.comresearchgate.netbiosynce.comgoogle.com
Targeted Functionalization of the Benzohydrazide Moiety
Once the benzohydrazide core is formed, it can be further modified to introduce additional functional groups. A common functionalization strategy involves the condensation of the terminal -NH2 group of the hydrazide with various aldehydes or ketones. This reaction forms N-acylhydrazones, also known as Schiff bases. masterorganicchemistry.comrsc.orggoogle.com This approach is valuable for creating libraries of related compounds from a single benzohydrazide precursor. For example, 4-chlorobenzohydrazide can be reacted with 3,4-dimethoxybenzaldehyde (B141060) in the presence of an acid catalyst to yield the corresponding (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide. google.com
Functionalization is also achieved by utilizing a pre-functionalized starting material. To synthesize a benzohydrazide with specific substituents on the aromatic ring, the corresponding substituted benzoic acid or benzoate ester is used as the precursor for the initial condensation with hydrazine. google.comprepchem.com This ensures the desired functionality is incorporated before the hydrazide is formed.
| Benzohydrazide Substrate | Reagent | Reaction Type | Product Example |
| Benzohydrazide (Z2 from Mefenamic Acid) | p-Hydroxybenzaldehyde | Schiff Base Formation | Hydroxy benzylidene (Z3) |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Schiff Base Formation | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide |
| Salicyl Hydrazine | 5-Bromovanillin | Schiff Base Formation | Chalcone-like Benzohydrazide |
| 4-Hydroxybenzoic acid hydrazide | p-Toluenesulfonyl chloride | Sulfonylation | N'-Benzylidene-4-(tosyloxy)benzohydrazide |
Table 2. Examples of Functionalization Reactions on the Benzohydrazide Moiety. biosynce.comrsc.orggoogle.comprepchem.com
Installation of the [(3-Methoxyphenoxy)methyl] Side Chain
The synthesis of the target compound, 3-[(3-Methoxyphenoxy)methyl]benzohydrazide, requires the construction of a specific ether-linked side chain at the meta-position of the benzene (B151609) ring. This is achieved through a sequence of reactions involving precursor synthesis, ether formation, and final conversion to the hydrazide.
Reaction Pathways for Ether Formation and Linker Attachment
The key carbon-oxygen bond forming the ether linkage is most effectively constructed using the Williamson ether synthesis. masterorganicchemistry.com This reaction is a classic example of an SN2 nucleophilic substitution, where an alkoxide (or phenoxide) acts as the nucleophile, displacing a leaving group from an alkyl halide. masterorganicchemistry.comdoubtnut.com
In the context of synthesizing this compound, the strategy involves reacting the phenoxide of 3-methoxyphenol (B1666288) with an electrophile containing the 3-(methyl)benzoate structure. The electrophile must possess a good leaving group on the benzylic carbon. A primary alkyl halide, such as a bromomethyl group, is ideal for this SN2 reaction to minimize competing elimination reactions. doubtnut.com The reaction pathway involves deprotonating 3-methoxyphenol with a suitable base (e.g., potassium carbonate) to form the potassium 3-methoxyphenoxide nucleophile. This then attacks the benzylic carbon of methyl 3-(bromomethyl)benzoate, displacing the bromide ion and forming the desired ether linkage.
Precursor Synthesis and Derivatization
The successful installation of the side chain depends on the availability of two key precursors: 3-methoxyphenol and methyl 3-(bromomethyl)benzoate.
3-Methoxyphenol : This precursor can be prepared from resorcinol (B1680541) by reacting it with dimethyl sulfate (B86663) in the presence of sodium hydroxide. prepchem.com
Methyl 3-(bromomethyl)benzoate : This crucial intermediate is synthesized from the more readily available methyl 3-methylbenzoate (B1238549). The synthesis is a free-radical halogenation of the benzylic methyl group. chemicalbook.comechemi.com The reaction is typically carried out by refluxing methyl 3-methylbenzoate with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. chemicalbook.comechemi.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. chemicalbook.comechemi.com This process selectively brominates the methyl group to afford methyl 3-(bromomethyl)benzoate in high yield (90-95%). chemicalbook.comechemi.com
Esterification : 3-Methylbenzoic acid is converted to methyl 3-methylbenzoate.
Bromination : The methyl group of methyl 3-methylbenzoate is subjected to free-radical bromination with NBS and AIBN to yield methyl 3-(bromomethyl)benzoate. chemicalbook.com
Etherification : Methyl 3-(bromomethyl)benzoate is reacted with 3-methoxyphenol in the presence of a base (e.g., K2CO3) via the Williamson ether synthesis to form methyl 3-[(3-methoxyphenoxy)methyl]benzoate.
Hydrazinolysis : The resulting ester is then refluxed with hydrazine hydrate to produce the final target compound, this compound. ysu.am
Green Chemistry Principles in Benzohydrazide Synthesis
Modern synthetic chemistry emphasizes the development of processes that are environmentally benign. The synthesis of benzohydrazides has been a subject of green chemistry innovations, aiming to reduce waste, energy consumption, and the use of hazardous substances. google.com
One significant advancement is the use of microwave irradiation. chemicalbook.com Microwave-assisted synthesis can dramatically reduce reaction times for the condensation of esters with hydrazine hydrate from hours to minutes, often leading to improved yields and purer products. For example, the conventional reflux method for preparing benzohydrazide from methyl benzoate takes 2 hours, whereas the microwave method can be completed in approximately 3 minutes.
Solvent-free, solid-state reactions represent another green approach. Mechanosynthesis, or grinding, using a mortar and pestle or a ball mill, can facilitate reactions without the need for solvents, which are a major source of chemical waste. google.com The use of recyclable, non-toxic catalysts, such as L-proline, has also been shown to efficiently promote the synthesis of hydrazide derivatives under green conditions. google.com These methods align with the principles of green chemistry by improving energy efficiency and minimizing the generation of hazardous waste. google.comquizlet.com
| Method | Reaction Conditions | Solvent | Reaction Time | Key Advantage |
| Conventional | Refluxing | Ethanol | 2 hours | Well-established, simple setup |
| Microwave-Assisted | Microwave Irradiation (350-500W) | Ethanol (minimal) | ~3 minutes | Drastically reduced reaction time, energy efficient |
| Grinding | Grinding at room temperature | Solvent-free | Not Specified | Eliminates solvent waste, simple procedure |
| Catalytic (L-proline) | Grinding at room temperature | Solvent-free | Not Specified | Uses a green, reusable catalyst |
Table 3. Comparison of Conventional vs. Green Synthesis Methods for Benzohydrazides. chemicalbook.comgoogle.com
Optimization of Reaction Conditions and Yields
Achieving the highest possible yield of a target compound is a central goal in synthetic chemistry. The optimization of reaction conditions is a systematic process that involves adjusting various parameters to find the ideal balance that maximizes product formation and minimizes byproducts. scielo.br Key parameters that are frequently optimized include temperature, reaction time, choice of solvent, and the concentration or loading of the catalyst. ias.ac.inscielo.brresearchgate.net
For instance, studies on the synthesis of various organic molecules have shown that both temperature and reaction time can significantly impact the conversion of reactants and the selectivity towards the desired product. scielo.br In some cases, reflux conditions provide better results, while in others, room temperature is optimal. scielo.brresearchgate.net Similarly, the amount of catalyst used is critical; an insufficient amount may lead to slow or incomplete reactions, whereas an excess can sometimes lead to the formation of undesired products or be economically inefficient. ias.ac.in A thorough investigation into the effects of different solvents, catalysts, and reaction times is essential for developing a robust and efficient synthesis protocol for compounds like this compound. derpharmachemica.com
Table 4: Key Parameters for Reaction Optimization
| Parameter | Influence on Reaction | Example | Source(s) |
|---|---|---|---|
| Temperature | Affects reaction rate, selectivity, and stability of reactants/products. | Comparing reactions at 0 °C, room temperature, and reflux to find optimal conversion. | scielo.brresearchgate.net |
| Reaction Time | Determines the extent of reactant conversion; longer times can lead to byproducts. | Reducing time from 20h to 4h without significant loss of yield. | scielo.br |
| Solvent | Influences solubility, reaction rate, and selectivity. | Testing various solvents to find the best balance between conversion and selectivity. | ias.ac.inscielo.br |
| Catalyst Loading | Affects reaction rate and cost-effectiveness. | Determining the optimal mol% of a catalyst for maximum yield. | ias.ac.in |
| Reactant Ratio | Can control selectivity and drive the reaction to completion. | Varying the ratio of starting materials (e.g., 1:1 vs 1:2) to find the best yield. | researchgate.net |
Comprehensive Spectroscopic and Structural Characterization of 3 3 Methoxyphenoxy Methyl Benzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and signal multiplicities for 3-[(3-Methoxyphenoxy)methyl]benzohydrazide, are not available in the searched resources. Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) or NOESY would be necessary for unambiguous assignment of all proton and carbon signals, but such studies have not been found.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation
No specific data available.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
No specific data available.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
No specific data available.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound, which would allow for the identification of characteristic functional group vibrations, is not documented in the available literature.
Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl, N-H, C=N)
No specific data available.
Mass Spectrometry (MS)
Mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, could not be located. This information is crucial for confirming the molecular weight and elucidating the compound's structure.
No specific data available.
Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the molecular formula is C15H16N2O3, corresponding to a molecular weight of 272.30 g/mol . In mass spectral analysis, the molecular ion peak [M]+• would be expected at m/z 272.
The fragmentation pattern of this compound is predicted to proceed through several key pathways based on the functional groups present. The ether linkage, the benzohydrazide (B10538) moiety, and the methoxy-substituted aromatic ring are all susceptible to characteristic cleavages.
A primary fragmentation event would likely involve the cleavage of the C-O bond of the ether linkage, a common pathway for aryl ethers. Another significant fragmentation would be the homolytic cleavage of the N-N bond in the hydrazide group. The presence of a methoxy (B1213986) group often results in the loss of a methyl radical (•CH3). researchgate.net
A plausible fragmentation pathway is outlined below:
Alpha-cleavage at the benzylic position, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.
Cleavage of the N-N bond , a characteristic fragmentation for hydrazides, would yield distinct benzoyl and amino fragments.
Fragmentation of the ether bond , which could lead to the loss of the methoxyphenoxy group or the formation of ions corresponding to either the 3-methoxyphenoxy or the methylbenzoyl portion of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Plausible Structure / Neutral Loss |
|---|---|
| 272 | [M]+• (Molecular Ion) |
| 149 | [C8H9N2O]+• |
| 135 | [C8H7O2]+ |
| 123 | [C7H7O2]+ |
| 107 | [C7H7O]+ |
| 91 | [C7H7]+ (Tropylium ion) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. While standard mass spectrometry provides nominal mass-to-charge ratios, HRMS measures m/z values with high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula for each detected ion.
For this compound (C15H16N2O3), the theoretical exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally determined value. For instance, LC-MS (ESI) analysis of a related compound, 4-[(4-methylbenzyl)oxy]benzohydrazide, yielded a found [M+H]+ value of 257.1284, which closely matched the calculated value of 257.1283 for its formula C15H16N2O2. nih.gov A similar level of accuracy would be expected for the title compound, confirming its elemental composition and distinguishing it from other isobaric species. HRMS would also be used to verify the elemental composition of the key fragments listed in Table 1, lending strong support to the proposed fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. science-softcon.de The key chromophores in this compound are the two phenyl rings, the ether oxygen, the hydrazide group, and the carbonyl group (C=O).
The expected electronic transitions for this molecule are primarily π → π* and n → π*.
π → π Transitions:* These transitions are associated with the π-electron systems of the aromatic rings and the carbonyl group. They are typically high-energy transitions resulting in strong absorption bands, likely in the 200-300 nm region of the UV spectrum. The conjugation of the carbonyl group with the benzene (B151609) ring in the benzoyl moiety lowers the energy gap for the π - π* transition. science-softcon.de
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These transitions are lower in energy than π → π* transitions but have a much lower probability, resulting in weak absorption bands at longer wavelengths. scielo.org.za
Table 2: Chromophores and Expected Electronic Transitions for this compound
| Chromophore | Expected Transition Type | Anticipated Wavelength Region |
|---|---|---|
| Phenyl Rings | π → π | UV Region (~200-280 nm) |
| Carbonyl Group (C=O) | π → π and n → π | UV Region (~270-300 nm) |
| Benzohydrazide Moiety | π → π and n → π* | UV Region |
X-ray Diffraction (XRD) Analysis
Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. While the specific crystal structure of this compound is not available, analysis of closely related benzohydrazide structures allows for a detailed and plausible prediction of its solid-state conformation and packing.
The molecule is expected to adopt a non-planar conformation. The central benzoyl ring and the terminal methoxyphenyl ring are unlikely to be coplanar due to the flexibility of the central -CH2-O- methylene (B1212753) ether bridge. In analogous structures, the dihedral angles between aromatic rings can vary significantly. For example, in (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide, the dihedral angles between the two benzene rings in the two independent molecules of the asymmetric unit are 24.02(10)° and 29.30(9)°. nih.gov Similarly, in 4-[(4-methylbenzyl)oxy]benzohydrazide, the central phenyl ring of the benzoyl group forms a dihedral angle of 66.39(3)° with the 4-methylbenzyl group. nih.gov Therefore, a twisted conformation is highly probable for this compound.
The crystal packing is likely governed by the efficient packing of these twisted molecules, stabilized by a network of intermolecular interactions. Benzohydrazide derivatives commonly crystallize in monoclinic space groups such as P21/c or Pn. mdpi.comresearchgate.net
Table 3: Plausible Crystallographic Data for this compound based on Analogous Structures
| Parameter | Predicted Value | Reference Compound System |
|---|---|---|
| Crystal System | Monoclinic | Benzohydrazides mdpi.comresearchgate.net |
| Space Group | P21/c or Pn | Benzohydrazides mdpi.comresearchgate.net |
| Z (Molecules per unit cell) | 4 | m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide mdpi.com |
Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The supramolecular architecture of crystalline this compound would be dominated by hydrogen bonding. The hydrazide group (-CONHNH2) provides both a strong hydrogen bond donor (the N-H protons) and a strong acceptor (the carbonyl oxygen).
The most prominent and structurally defining interaction in virtually all benzohydrazide crystal structures is a strong intermolecular N—H···O=C hydrogen bond. nih.govnih.gov This interaction is highly directional and typically links molecules into characteristic supramolecular motifs, such as centrosymmetric dimers or extended chains. In the crystal structure of 4-hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, molecules are linked into a two-dimensional network by N—H···O, O—H···O, and C—H···O hydrogen bonds. researchgate.net
In addition to the primary N—H···O hydrogen bonds, weaker interactions are expected to play a significant role in stabilizing the three-dimensional crystal packing. These include:
C—H···O interactions: The oxygen atoms of the methoxy and carbonyl groups can act as acceptors for hydrogen bonds from aromatic C-H groups.
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, which are common in the packing of phenyl-containing molecules. In related structures, distances between the centroids of interacting rings are typically in the range of 3.5 to 4.0 Å. nih.gov
C—H···π interactions: The electron-rich faces of the phenyl rings can act as weak acceptors for hydrogen atoms from the methylene bridge or other C-H groups, further consolidating the crystal packing. nih.govnih.gov
The interplay of these strong and weak interactions dictates the final crystal lattice, resulting in a stable and densely packed supramolecular structure.
Table 4: Predicted Hydrogen Bonding Interactions in Crystalline this compound
| Donor-H···Acceptor | Interaction Type | Typical D···A Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| N—H···O=C | Strong Hydrogen Bond | 2.8 - 3.1 | 150 - 175 |
| C(aromatic)—H···O | Weak Hydrogen Bond | 3.2 - 3.5 | 130 - 160 |
| C(methylene)—H···π | Weak Hydrogen Bond | - | - |
Current Challenges and Future Research Directions
Development of Structure-Guided Design Principles
A significant hurdle in the development of more potent analogs of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide is the elucidation of its precise molecular targets. Future research will focus on identifying these targets and understanding the compound's binding mode. This knowledge is crucial for establishing robust structure-activity relationships (SAR). nih.govmdpi.com
Key future research areas include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary cellular targets of the compound.
Co-crystallization Studies: Obtaining crystal structures of the compound bound to its target protein(s) will provide invaluable insights into the key intermolecular interactions driving its activity.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding affinities of new analogs and to rationalize observed SAR data. nih.govderpharmachemica.com
These approaches will enable the rational design of new derivatives with improved potency and selectivity, minimizing off-target effects.
Advanced Preclinical Evaluation (e.g., Tumor Spheroids, Animal Models)
While initial in vitro studies are promising, it is imperative to evaluate the efficacy of this compound in more physiologically relevant models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of the tumor microenvironment. nih.govelsevierpure.com
Future preclinical evaluation will involve:
Three-Dimensional (3D) Tumor Spheroid Models: These models better mimic the cell-cell interactions, nutrient gradients, and drug penetration barriers found in solid tumors. nih.govnih.govresearchgate.net Evaluating the compound in tumor spheroids will provide a more accurate prediction of its in vivo efficacy. nih.gov
Patient-Derived Xenograft (PDX) Models: Establishing xenograft models using patient tumor tissue in immunocompromised mice offers a powerful platform for assessing therapeutic response in a personalized manner. nih.gov
In vivo Efficacy and Toxicity Studies: Comprehensive animal studies are necessary to determine the compound's therapeutic window, pharmacokinetic profile, and potential side effects. mdpi.com These studies are crucial for establishing a safe and effective dosing regimen for potential clinical trials. mdpi.com
Optimization for Enhanced Biopharmaceutical Properties (e.g., Stability, Bioavailability)
A key challenge for many promising drug candidates is their poor biopharmaceutical properties, which can limit their clinical utility. The hydrazide moiety, while important for biological activity, can be susceptible to metabolic degradation.
Strategies to enhance the biopharmaceutical properties of this compound include:
Prodrug Approaches: Designing prodrugs that mask the labile hydrazide group, which are then cleaved in vivo to release the active compound.
Formulation Strategies: Developing novel formulations, such as solid dispersions or nanoformulations, to improve the compound's solubility and oral bioavailability. nih.gov
Structural Modifications: Making targeted chemical modifications to the molecule to enhance its metabolic stability without compromising its biological activity. This can involve the introduction of blocking groups at sites of metabolic attack.
The stability of the compound in various physiological conditions, including plasma and simulated gastric and intestinal fluids, will be a key area of investigation. nih.govmdpi.com
Elucidation of Comprehensive Cellular and Molecular Mechanisms of Action
A thorough understanding of how this compound exerts its cellular effects is fundamental for its clinical development. mayo.edumdpi.com While initial studies may point towards a general mechanism, a deeper dive into the specific signaling pathways and molecular interactions is required.
Future research in this area will focus on:
Identifying Downstream Effectors: Determining the specific signaling pathways that are modulated by the compound's interaction with its primary target.
Investigating Resistance Mechanisms: Understanding how cancer cells might develop resistance to the compound is crucial for designing effective long-term treatment strategies.
Biomarker Discovery: Identifying biomarkers that can predict a patient's response to the compound will be essential for personalized medicine approaches. mayo.edu
These studies will provide a more complete picture of the compound's mechanism of action and will help to identify patient populations most likely to benefit from treatment. scienmag.comnih.govimrpress.com
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced drug resistance. nih.gov Investigating the potential synergistic effects of this compound with established anticancer drugs is a promising avenue for future research. nih.gov
Potential combination strategies include:
Pairing with Chemotherapeutic Agents: Assessing whether the compound can enhance the efficacy of traditional chemotherapy drugs, potentially allowing for lower doses and reduced toxicity.
Combining with Targeted Therapies: Exploring synergies with drugs that target specific oncogenic pathways, potentially overcoming resistance to these agents.
Investigating Immunomodulatory Effects: Determining if the compound can modulate the tumor microenvironment to enhance the efficacy of immunotherapies.
These studies could significantly expand the therapeutic potential of this compound and position it as a valuable component of combination treatment regimens.
Green Chemistry Integration for Sustainable Production
As the development of this compound progresses, it is important to consider the environmental impact of its synthesis. ispe.org The principles of green chemistry aim to design chemical processes that are more sustainable and environmentally friendly. jocpr.commakkahnewspaper.commdpi.com
Future research will focus on:
Developing Greener Synthetic Routes: Exploring alternative synthetic pathways that utilize less hazardous reagents and solvents. makkahnewspaper.com
Catalytic Methods: Employing catalytic methods to improve reaction efficiency and reduce waste. ispe.orgjocpr.com
Use of Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals. syrris.com
By integrating green chemistry principles from the outset, the large-scale production of this compound can be achieved in a more sustainable and cost-effective manner. makkahnewspaper.comsyrris.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Methoxyphenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with hydrazine hydrate. Key steps include:
- Hydrazide Formation : Reacting methyl benzoate derivatives with hydrazine hydrate under reflux in methanol (12–15 hours) to avoid side reactions caused by moisture-sensitive reagents like benzoyl chloride .
- Functionalization : Introducing the 3-methoxyphenoxy methyl group via nucleophilic substitution or condensation reactions, requiring precise control of temperature (ambient to 80°C) and solvent polarity .
- Optimization : Monitor reaction progress via TLC (toluene:acetone, 8:2) and purify intermediates via recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using - and -NMR. Key signals include δH 7.41–7.80 (aromatic protons), δH 9.73 (amide NH), and δC 164–170 ppm (carbonyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 365.3 for related hydrazide derivatives) and detect fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1665–1670 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >200°C for hydrazides). Store at −20°C in inert atmospheres to prevent oxidation .
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–9) for experimental compatibility. Poor solubility in non-polar solvents may require derivatization .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s biological activity (e.g., NF-κB inhibition)?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets (e.g., NF-κB subunits). Compare with reference inhibitors like CID 843208 .
- Cell-Based Assays : Employ luciferase reporter systems (e.g., Ramos-NFκB-Luc) to quantify inhibition efficacy. Validate via dose-response curves (IC determination) .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., AKT or IKKβ) using software like AutoDock Vina to identify critical binding residues .
Q. How can structural modifications enhance selectivity or potency?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzohydrazide core to enhance metabolic stability .
- Mannich Reactions : Functionalize the hydrazide NH with aryl/alkyl groups via ultrasound-assisted synthesis to improve bioavailability .
- SAR Analysis : Test derivatives (e.g., 4-fluoro or 4-cyano analogs) in antimicrobial or anticancer assays to correlate substituents with activity .
Q. How to resolve contradictions in reported biological data (e.g., variable IC values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293T for NF-κB) and control compounds across studies .
- Batch Purity Verification : Re-test commercially sourced compounds via HPLC (≥95% purity) and MS to exclude batch variability .
- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .
Q. What in silico strategies predict the compound’s ADMET properties?
- Methodological Answer :
- QSAR Modeling : Use tools like SwissADME to predict logP, bioavailability, and CYP450 interactions. Input molecular descriptors (e.g., topological polar surface area) .
- Toxicity Profiling : Run ProTox-II simulations to assess hepatotoxicity and mutagenicity risks. Cross-validate with Ames test data .
Methodological Tables
Table 1 : Key Synthetic Parameters for Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity Check | Reference |
|---|---|---|---|---|
| Hydrazide Formation | NHNH, MeOH, reflux | 67–82 | TLC (toluene:acetone) | |
| Mannich Functionalization | Amines, paraformaldehyde, ultrasound | 55–80 | -NMR |
Table 2 : Biological Activity of Selected Analogs
| Derivative | Target | IC (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 4-Fluoro analog | NF-κB | 0.89 | Electron-withdrawing F | |
| 4-Cyano analog | Tyrosinase | 1.2 | Polar cyano group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
